molecular formula C17H24ClNO3 B3012713 2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide CAS No. 2411295-30-0

2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide

Cat. No.: B3012713
CAS No.: 2411295-30-0
M. Wt: 325.83
InChI Key: LBOFYOMNMGXPDT-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetamide group, a methoxy-methylphenyl group, and a methyloxan-4-yl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-methylbenzylamine, 2-methyloxan-4-ylamine, and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

    Reaction Steps: The synthesis involves the formation of an amide bond between the amine groups and the chloroacetyl chloride, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as automated reactors and in-line purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted amides or ethers.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced amides or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[(4-methoxyphenyl)methyl]acetamide
  • 2-Chloro-N-[(3-methylphenyl)methyl]acetamide
  • 2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide

Uniqueness

2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide is unique due to the presence of both the methoxy-methylphenyl and methyloxan-4-yl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3/c1-12-8-14(4-5-16(12)21-3)11-19(17(20)10-18)15-6-7-22-13(2)9-15/h4-5,8,13,15H,6-7,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOFYOMNMGXPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)N(CC2=CC(=C(C=C2)OC)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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